molecular formula C14H19N3O4 B556391 N-Acetyl-L-leucine-p-nitroanilide CAS No. 19746-40-8

N-Acetyl-L-leucine-p-nitroanilide

Numéro de catalogue: B556391
Numéro CAS: 19746-40-8
Poids moléculaire: 293.32 g/mol
Clé InChI: SLJKQHDBYBGOMH-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Acetyl-L-leucine-p-nitroanilide is a chemical compound with the empirical formula C14H19N3O4 and a molecular weight of 293.32 g/mol . It is a derivative of the amino acid leucine, specifically modified with an acetyl group and a p-nitroanilide group. This compound is used in various biochemical and pharmaceutical applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Acetyl-L-leucine-p-nitroanilide can be synthesized through a series of chemical reactions involving the acetylation of L-leucine followed by the introduction of the p-nitroanilide group. The typical synthetic route involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyl-L-leucine-p-nitroanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Applications De Recherche Scientifique

Neurodegenerative Diseases

N-Acetyl-L-leucine-p-nitroanilide has been studied primarily for its effects on Niemann-Pick disease type C (NPC), a rare genetic disorder characterized by neurodegeneration. Clinical trials have demonstrated that treatment with N-acetyl-L-leucine (the active form) leads to significant improvements in symptoms and quality of life for patients with NPC.

  • Clinical Trial Findings : A Phase II study involving 33 subjects showed that N-acetyl-L-leucine significantly improved clinical outcomes over six weeks, with no serious adverse effects reported. The primary endpoint was assessed using the Clinical Impression of Change in Severity scale, which indicated a mean improvement (p = 0.029) in patients' conditions following treatment .
StudyParticipantsTreatment DurationPrimary OutcomeResults
Phase II Trial33 NPC patients6 weeksCI-CS ScaleSignificant improvement (p = 0.029)

Traumatic Brain Injury

Recent studies have indicated the potential of N-acetyl-L-leucine in mitigating neuronal damage following traumatic brain injury (TBI). In animal models, administration of N-acetyl-L-leucine reduced neuroinflammation and neuronal death, suggesting its neuroprotective properties .

  • Mechanism of Action : The neuroprotective effects are believed to be linked to enhanced cerebral glucose metabolism and reduced oxidative stress in neuronal tissues, making it a candidate for further exploration in TBI management.

Biochemical Assays

This compound serves as a substrate for leucyl aminopeptidases in biochemical assays. This application is crucial for studying enzyme kinetics and the role of aminopeptidases in various biological processes.

  • Research Findings : Studies have utilized this compound to monitor enzyme activity related to peptide degradation, which is vital for understanding metabolic pathways and developing therapeutic interventions .

Case Series on Niemann-Pick Disease Type C

A notable case series involved twelve patients with NPC who were treated with N-acetyl-DL-leucine (a racemic mixture). Results indicated improvements in ataxia and cognitive function over a four-week treatment period. This preliminary evidence supports the hypothesis that N-acetyl-L-leucine may have similar or enhanced effects due to its L-enantiomeric form .

  • Long-Term Effects : Subsequent studies have indicated that long-term administration could yield sustained benefits, although further research is needed to confirm these findings across larger populations.

Mécanisme D'action

The mechanism of action of N-Acetyl-L-leucine-p-nitroanilide involves its interaction with specific enzymes and proteins. For example, in enzyme assays, the compound acts as a substrate for leucine aminopeptidase, which cleaves the peptide bond to release p-nitroaniline. This reaction can be monitored spectrophotometrically to measure enzyme activity . Additionally, the compound’s acetyl and nitro groups may interact with various molecular targets, influencing biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Activité Biologique

N-Acetyl-L-leucine-p-nitroanilide (NALL) is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer biology. This article explores the biological activity of NALL, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.

Overview of this compound

This compound is an acetylated derivative of the amino acid leucine. It has been studied for its neuroprotective properties and its role in modulating various biological processes. The compound is recognized for its ability to influence enzyme activities and cellular responses, particularly in the context of lysosomal storage disorders and cancer cell metabolism.

  • Enzymatic Activity Modulation
    • NALL acts as a substrate for various peptidases, influencing the activity of enzymes such as γ-glutamyltransferase (GGT). GGT catalyzes the hydrolysis of compounds like L-γ-glutamyl-p-nitroanilide, leading to the release of p-nitroaniline (PNA), which exhibits cytotoxic effects on cancer cells, particularly lung cancer A549 cells .
    • The hydrolysis process results in increased intracellular reactive oxygen species (ROS) and decreased levels of glutathione, contributing to cytotoxicity in cancer cells .
  • Neuroprotective Effects
    • In models of traumatic brain injury (TBI), NALL has demonstrated the ability to attenuate neuronal death and neuroinflammation. Studies indicate that it enhances autophagic flux, thereby protecting neurons from damage following injury .
    • The compound has also shown promise in treating Niemann-Pick disease type C (NPC), where it has been associated with symptomatic relief and disease modification .

Niemann-Pick Disease Type C (NPC)

NALL has been evaluated in clinical trials for its efficacy in treating NPC, a rare neurodegenerative disorder. A phase III randomized controlled trial revealed that treatment with NALL significantly reduced disease progression after 12 weeks, with improvements noted in neurological assessments .

  • Study Design : The trial involved a double-blind, placebo-controlled crossover design with patients aged 4 years and older.
  • Results : The primary endpoint showed a mean change in the Scale for the Assessment and Rating of Ataxia (SARA) score, indicating improved motor function and quality of life for patients receiving NALL compared to placebo .

Cancer Research

Research on NALL's effects on cancer cells highlights its potential as an adjunct therapy. The compound's ability to induce cytotoxicity through GGT-mediated pathways suggests it could be explored further as a treatment option for specific cancer types.

Data Tables

Study Condition Findings Reference
Phase III TrialNiemann-Pick Disease Type CSignificant reduction in disease progression; improved SARA scores
In vitro StudyLung Cancer A549 CellsCytotoxic effects linked to GGT-mediated hydrolysis; increased ROS levels
TBI ModelTraumatic Brain InjuryAttenuation of neuronal death; enhanced autophagic flux

Case Studies

  • Niemann-Pick Disease Type C
    • Multiple observational studies have documented positive outcomes following NALL administration in NPC patients, including improvements in ataxia and cognitive functions.
  • Traumatic Brain Injury
    • Clinical observations indicate that patients treated with NALL post-TBI experience reduced symptoms associated with neuronal damage and improved recovery rates.

Propriétés

IUPAC Name

(2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJKQHDBYBGOMH-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428584
Record name N-Acetyl-L-leucine-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19746-40-8
Record name N-Acetyl-L-leucine-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-L-leucine-p-nitroanilide
Reactant of Route 2
Reactant of Route 2
N-Acetyl-L-leucine-p-nitroanilide
Reactant of Route 3
Reactant of Route 3
N-Acetyl-L-leucine-p-nitroanilide
Reactant of Route 4
Reactant of Route 4
N-Acetyl-L-leucine-p-nitroanilide
Reactant of Route 5
Reactant of Route 5
N-Acetyl-L-leucine-p-nitroanilide
Reactant of Route 6
Reactant of Route 6
N-Acetyl-L-leucine-p-nitroanilide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.